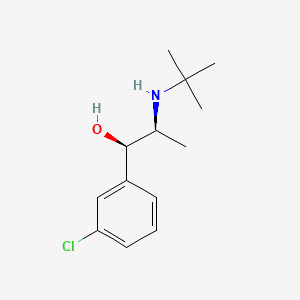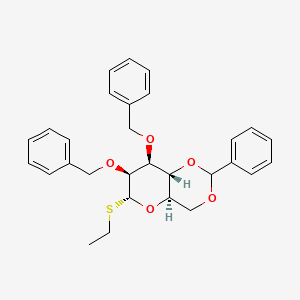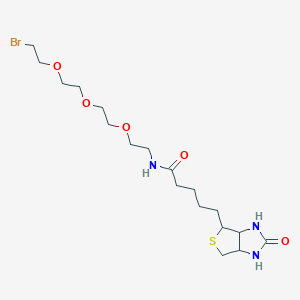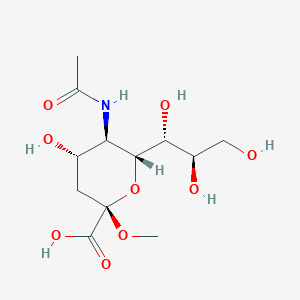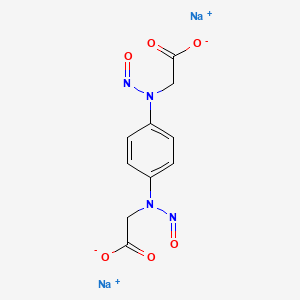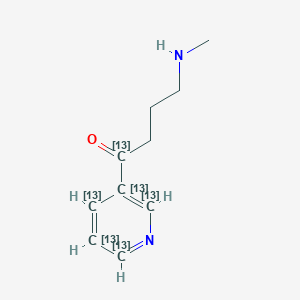
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside
Descripción general
Descripción
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside (PATG) is a novel synthetic compound with potential applications in scientific research. It is a derivative of glucose, and it has been found to have unique biochemical and physiological properties. PATG is a promising compound for further research, due to its potential to be used in lab experiments and its ability to act as a catalyst for various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Research
This compound is prominent in medicinal chemistry research, mainly aiding in the development of new drugs intended for the treatment and management of diabetes and related conditions .
Investigation of Glycosylation and Carbohydrate Metabolism
It is an essential tool for investigating the intricate realm of glycosylation and carbohydrate metabolism in a scientific context .
Antimicrobial Applications
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside presents remarkable antimicrobial prowess, rendering it a pivotal component in antibiotic advancement .
Combatting Drug-Resistant Bacterial Infections
This compound exhibits tremendous potential in combatting diverse drug-resistant bacterial infections .
Synthesis and Antitubercular Activities
The compound has been used in the synthesis of triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl decyl phosphate, which has shown antitubercular and antibacterial activities .
Biomedical Sector Applications
It is a highly sought-after compound in the biomedical sector due to its various applications in research and development .
Mecanismo De Acción
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside, also known as alpha-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate, is a compound of significant interest in the biomedical sector . This article provides a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary targets of this compound are enzymes crucial to bacterial cell wall synthesis . By interacting with these enzymes, the compound exhibits remarkable antimicrobial prowess, making it a pivotal component in antibiotic advancement .
Mode of Action
The compound’s mode of action is characterized by its precise interactions with its targets . Its distinctive chemical arrangement allows it to bind to and inhibit the activity of enzymes involved in bacterial cell wall synthesis . This inhibition disrupts the normal function of these enzymes, leading to a weakened bacterial cell wall and ultimately, bacterial cell death .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial and fungal infections . By inhibiting the enzymes involved in these pathways, it disrupts the normal metabolic processes of the bacteria or fungi, leading to their death .
Result of Action
The result of the compound’s action at the molecular and cellular level is the death of the bacteria or fungi . By inhibiting crucial enzymes, the compound disrupts the normal function of the bacterial or fungal cells, leading to their death .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIVQWVVADQPHA-WAPOTWQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153493 | |
| Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside | |
CAS RN |
13089-19-5 | |
| Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13089-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




